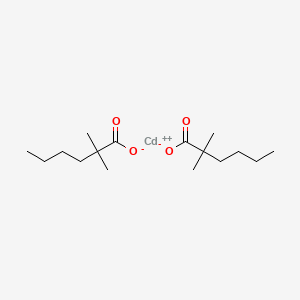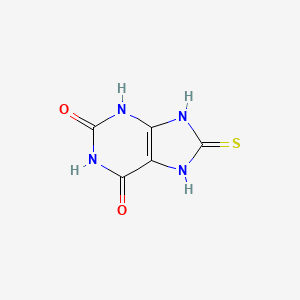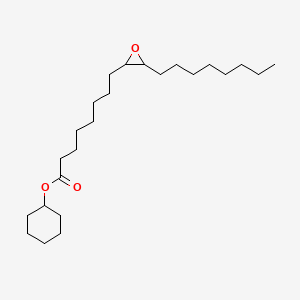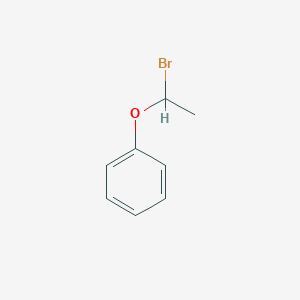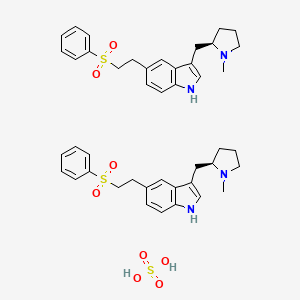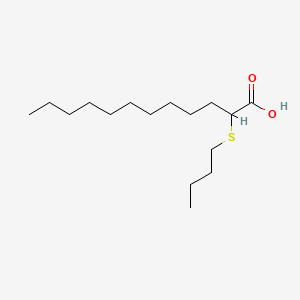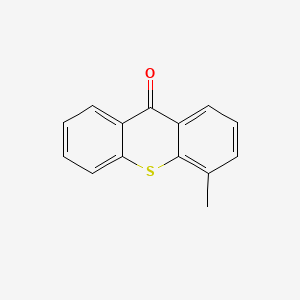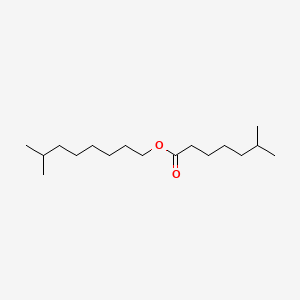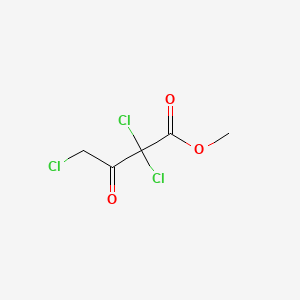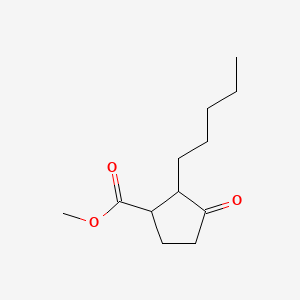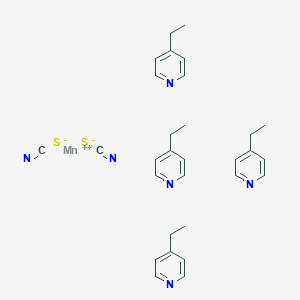
4-Ethylpyridine-, Manganese dithiocyanid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethylpyridine-, Manganese dithiocyanid is a chemical compound that combines 4-ethylpyridine with manganese and dithiocyanate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylpyridine-, Manganese dithiocyanid typically involves the reaction of 4-ethylpyridine with manganese salts and dithiocyanate under controlled conditions. One common method involves the use of manganese chloride or manganese bromide with 4-ethylpyridine in the presence of dithiocyanate ions. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, at elevated temperatures to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethylpyridine-, Manganese dithiocyanid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form manganese oxides and other by-products.
Reduction: Reduction reactions may involve the conversion of manganese to lower oxidation states.
Substitution: The dithiocyanate groups can be substituted with other ligands, leading to the formation of new complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese oxides, while substitution reactions can produce a variety of manganese-ligand complexes.
Aplicaciones Científicas De Investigación
4-Ethylpyridine-, Manganese dithiocyanid has several scientific research applications:
Chemistry: It is used in the study of coordination chemistry and the synthesis of new metal-organic frameworks.
Biology: The compound’s interactions with biological molecules are of interest for understanding metal-ligand interactions in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the context of its antimicrobial properties.
Industry: The compound is explored for its potential use in catalysis and materials science, including the development of new catalysts and luminescent materials
Mecanismo De Acción
The mechanism by which 4-Ethylpyridine-, Manganese dithiocyanid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The manganese center can participate in redox reactions, influencing various biochemical pathways. Additionally, the dithiocyanate groups can interact with metal ions and proteins, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopyridine Manganese Complexes: These compounds also involve manganese and pyridine derivatives but differ in their ligand structures and properties.
Manganese Halide Complexes: These include manganese chloride and manganese bromide complexes with various ligands, showing different chemical behaviors and applications.
Uniqueness
4-Ethylpyridine-, Manganese dithiocyanid is unique due to its specific combination of 4-ethylpyridine and dithiocyanate ligands, which confer distinct chemical properties and potential applications. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
15242-59-8 |
|---|---|
Fórmula molecular |
C30H36MnN6S2 |
Peso molecular |
599.7 g/mol |
Nombre IUPAC |
4-ethylpyridine;manganese(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Mn/c4*1-2-7-3-5-8-6-4-7;2*2-1-3;/h4*3-6H,2H2,1H3;2*3H;/q;;;;;;+2/p-2 |
Clave InChI |
NRCDQRGIYMVHME-UHFFFAOYSA-L |
SMILES canónico |
CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.CCC1=CC=NC=C1.C(#N)[S-].C(#N)[S-].[Mn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


